2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a synthetic small molecule featuring a 4H-chromen-4-one (chromone) core fused with a piperazine-carbonyl moiety and a 1-(4-fluorophenyl)-tetrazole substituent. Chromones are known for their diverse biological activities, including kinase inhibition and anticancer properties . Piperazine derivatives are widely utilized in drug design due to their conformational flexibility and ability to modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-15-5-7-16(8-6-15)29-21(24-25-26-29)14-27-9-11-28(12-10-27)22(31)20-13-18(30)17-3-1-2-4-19(17)32-20/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDGJVUALZAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone intermediate.
Attachment of the Tetrazole Moiety: The tetrazole moiety is often introduced through a cycloaddition reaction between an azide and a nitrile group, forming the tetrazole ring.
Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the piperazine-chromenone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated piperazine derivatives.
Substitution: Various substituted aromatic derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules, such as proteins and nucleic acids, are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers or coatings, with specific functional attributes.
Mechanism of Action
The mechanism of action of 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chromenone core and piperazine ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chromen-4-one derivatives modified with heterocyclic and fluorinated substituents. Below is a detailed comparison with analogous compounds reported in patents and literature.
Structural and Functional Analogues
Table 1: Key Structural Features and Properties
Key Observations:
Heterocyclic Diversity :
- The target compound’s tetrazole group offers superior metabolic stability compared to thiadiazole (Example 54) or purine (Example 108) analogues, which may degrade more readily in vivo .
- Morpholine-substituted derivatives (Example 76) exhibit enhanced aqueous solubility due to the polar oxygen atom, a feature absent in the target compound .
Fluorination Impact: The 4-fluorophenyl group in the target compound is a common feature in kinase inhibitors, improving target affinity and blood-brain barrier penetration compared to non-fluorinated analogues .
Molecular Weight and Drug-Likeness :
- The target compound (MW 488.5) falls within the acceptable range for oral bioavailability, whereas higher-MW compounds like Example 76 (MW 583.6) may face challenges in absorption .
Pharmacological Data:
- Kinase Inhibition: Fluorophenyl-tetrazole derivatives (target compound) show IC₅₀ values in the nanomolar range for tyrosine kinases, outperforming non-fluorinated analogues by 2–3-fold .
- Anticancer Activity : Chromen-4-one derivatives with purine substituents (Example 108) exhibit potent antiproliferative effects in leukemia cell lines (IC₅₀ = 0.8 μM) but higher cytotoxicity than the target compound .
Biological Activity
The compound 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a synthetic organic molecule that combines a chromenone structure with piperazine and tetrazole functionalities. This unique combination suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 327.31 g/mol. The presence of the tetrazole and piperazine rings enhances its pharmacological profile, potentially influencing its interaction with biological targets.
The biological activity of this compound is likely attributed to its ability to interact with various receptors and enzymes in the body. The tetrazole ring is known for enhancing metabolic stability and bioavailability, while the piperazine moiety can influence receptor binding affinity due to its structural flexibility.
Pharmacological Applications
Research indicates that compounds containing piperazine and tetrazole groups exhibit a range of biological activities, including:
- Antidepressant : Some derivatives have shown promise as selective serotonin reuptake inhibitors (SSRIs).
- Antitumor : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial : The presence of the fluorophenyl group may enhance antimicrobial properties, making it a candidate for further exploration in treating infections.
Study 1: Antitumor Activity
A study published in MDPI highlighted that related compounds exhibited significant cytotoxicity against cancer cell lines such as HT-29 and Jurkat cells. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine or tetrazole moieties could enhance anticancer activity, suggesting similar potential for our compound .
Study 2: Neuropharmacological Effects
Research on piperazine derivatives has shown their efficacy as sigma receptor ligands, which are implicated in neuroprotection and modulation of neurotransmitter systems. The compound's ability to bind selectively to these receptors could position it as a therapeutic agent for neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one | Structure | Antidepressant, Antitumor |
| 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one | Structure | Anticonvulsant, Antimicrobial |
The comparison illustrates that while many compounds share structural similarities, the unique combination of functional groups in our target compound may confer distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
